2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide typically involves the condensation of 3,4-dimethylphenylacetic acid with thiophene-3-carboxylic acid, followed by amide formation. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and solvents like dichloromethane (CH₂Cl₂)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: A thiophene derivative with antifungal properties.
Dorzolamide: A thiophene-based drug used to treat glaucoma
Uniqueness
2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the thiophene-3-carboxamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H16N2O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-9-3-4-11(7-10(9)2)8-13(18)17-15-12(14(16)19)5-6-20-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
InChI Key |
HOEFUZSZNQMWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.